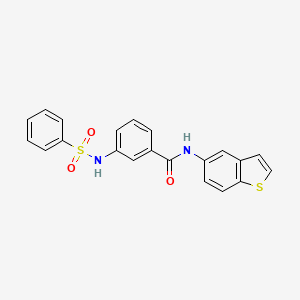
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide is a complex organic compound that features both benzene and benzothiophene rings
Mechanism of Action
Target of Action
The compound, also known as N-(benzo[b]thiophen-5-yl)-3-(phenylsulfonamido)benzamide, primarily targets neurons in the central nervous system . It has been screened as a potential therapeutic agent for the treatment of Alzheimer’s disease (AD), based on its neuroprotective potency against amyloid-β peptides (Aβ)-induced neurotoxicity .
Mode of Action
The compound interacts with its neuronal targets by exerting a neuroprotective effect against Aβ (1-42) or oxidative stress-induced neurotoxicity . It has been found to be strongly protective against Aβ (1-42)-induced neuronal death . Additionally, it suppresses the decrease of GSH levels induced by H2O2 exposure in cortical neuron culture, suggesting that it may alleviate oxidative stress .
Biochemical Pathways
The compound affects the biochemical pathways related to neuroprotection and neurite outgrowth. It promotes neurite outgrowth in hippocampal slice cultures and reaggregation culture of rat cortical neurons . It also increases the growth-associated protein 43 content in the reaggregation culture of cortical neurons , suggesting that it may play a role in enhancing axonal regeneration.
Result of Action
The compound’s action results in the attenuation of Aβ-induced neurotoxicity and the promotion of neurite outgrowth in rat cultured central nervous system neurons . These effects suggest that the compound may have potential for disease modification and could be useful for patients with neurodegenerative diseases, such as AD .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may have neuroprotective potency against amyloid-β-induced neurotoxicity . It is also believed to enhance axonal regeneration in certain models .
Cellular Effects
In cellular contexts, 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide has been shown to exert protective effects against neuronal death induced by amyloid-β or oxidative stress . It is also reported to promote neurite outgrowth in hippocampal slice cultures and reaggregation culture of rat cortical neurons .
Molecular Mechanism
It is known to suppress the decrease of GSH levels induced by H2O2 exposure, suggesting that it may alleviate oxidative stress . It also increases the growth-associated protein 43 content in the reaggregation culture of cortical neurons .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the benzenesulfonamido group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and benzenesulfonamides. Examples include:
- 3-(benzenesulfonamido)-N-(2-benzothiophen-5-yl)benzamide
- 3-(benzenesulfonamido)-N-(3-benzothiophen-5-yl)benzamide
Uniqueness
What sets 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide apart is its specific structural configuration, which can lead to unique interactions with biological targets and distinct chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-21(22-17-9-10-20-15(13-17)11-12-27-20)16-5-4-6-18(14-16)23-28(25,26)19-7-2-1-3-8-19/h1-14,23H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHUJSQPGYIQFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
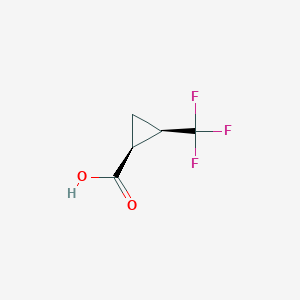
![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)
![5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2393346.png)

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2393348.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2393350.png)
![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
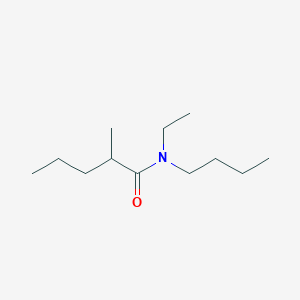
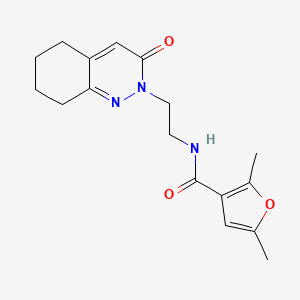
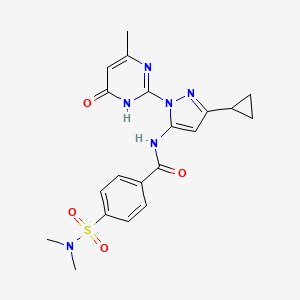
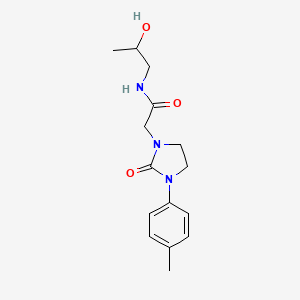

![2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2393363.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)
